molecular formula C11H13Cl B1613321 4-(2-Chlorophenyl)-2-methyl-1-butene CAS No. 731772-03-5

4-(2-Chlorophenyl)-2-methyl-1-butene

Cat. No.: B1613321
CAS No.: 731772-03-5
M. Wt: 180.67 g/mol
InChI Key: BSLJYXGPQJGJCL-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)-2-methyl-1-butene is an organic compound characterized by the presence of a chlorophenyl group attached to a butene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorophenyl)-2-methyl-1-butene typically involves the reaction of 2-chlorobenzaldehyde with a suitable alkylating agent under specific conditions. One common method involves the use of a phase-transfer catalyst to facilitate the reaction between 2-chlorobenzaldehyde and an alkyl halide in the presence of a strong base . The reaction conditions often include low temperatures and the use of solvents such as dichloromethane to ensure high yields and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods typically employ similar reaction conditions as laboratory synthesis but are optimized for higher efficiency and scalability. The use of automated reactors and advanced purification techniques ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenyl)-2-methyl-1-butene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Sodium amide (NaNH2) in liquid ammonia or thiols in the presence of a base.

Major Products Formed

    Oxidation: Corresponding alcohols or ketones.

    Reduction: Corresponding alkanes or alkenes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Properties

IUPAC Name

1-chloro-2-(3-methylbut-3-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl/c1-9(2)7-8-10-5-3-4-6-11(10)12/h3-6H,1,7-8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLJYXGPQJGJCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641109
Record name 1-Chloro-2-(3-methylbut-3-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731772-03-5
Record name 1-Chloro-2-(3-methylbut-3-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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